molecular formula C11H9NO2 B1267753 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile CAS No. 33522-14-4

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile

Cat. No.: B1267753
CAS No.: 33522-14-4
M. Wt: 187.19 g/mol
InChI Key: VWWFPPDVEFZZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile is an organic compound characterized by a cyclopropane ring attached to a benzo[d][1,3]dioxole moiety and a nitrile group

Synthetic Routes and Reaction Conditions:

    Cyclopropanation Reaction: The synthesis of this compound typically involves the cyclopropanation of benzo[d][1,3]dioxole derivatives.

    Nitrile Introduction: The nitrile group can be introduced via a nucleophilic substitution reaction using a halogenated precursor and a cyanide source.

Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. These methods typically employ automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic conditions.

    Reduction: LiAlH₄, Pd/C, hydrogen atmosphere.

    Substitution: Amines, alcohols, bases like sodium hydroxide (NaOH).

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Amides or esters.

Scientific Research Applications

1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile is unique due to its combination of a cyclopropane ring, benzo[d][1,3]dioxole moiety, and nitrile group. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c12-6-11(3-4-11)8-1-2-9-10(5-8)14-7-13-9/h1-2,5H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWFPPDVEFZZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80300015
Record name 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33522-14-4
Record name 1-(2H-1,3-Benzodioxol-5-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80300015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.